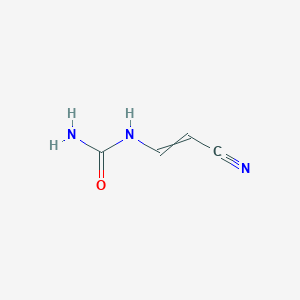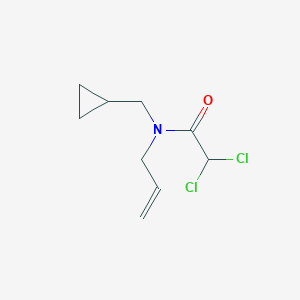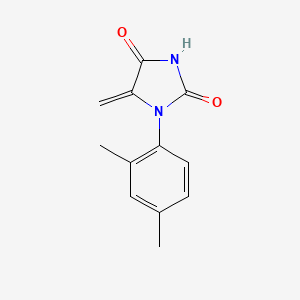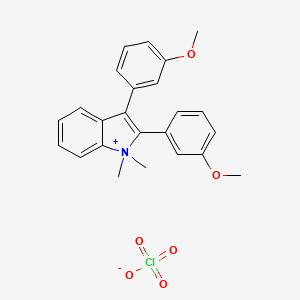![molecular formula C8H20N2S2 B14588342 Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 61260-06-8](/img/structure/B14588342.png)
Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is a chemical compound known for its unique structure and properties It is a derivative of ethanethiol, featuring two ethanediylbis(methylimino) groups attached to the sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of ethanethiol with a suitable bis(methylimino) compound. One common method is the reaction of ethanethiol with 1,2-bis(methylimino)ethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a suitable base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its thiol form or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents under an inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiol derivatives and other reduced forms.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-: Similar structure but with oxygen atoms instead of imino groups.
1,2-Bis(2-mercaptoethoxy)ethane: Contains mercaptoethoxy groups instead of methylimino groups.
3,6-Dioxa-1,8-octane-dithiol: Features a different backbone structure with dithiol groups.
Uniqueness
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific combination of thiol and imino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
61260-06-8 |
|---|---|
Formule moléculaire |
C8H20N2S2 |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
2-[methyl-[2-[methyl(2-sulfanylethyl)amino]ethyl]amino]ethanethiol |
InChI |
InChI=1S/C8H20N2S2/c1-9(5-7-11)3-4-10(2)6-8-12/h11-12H,3-8H2,1-2H3 |
Clé InChI |
IKSKPHCIYZLPDR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)CCS)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)



![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)




![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
